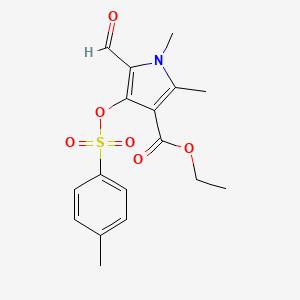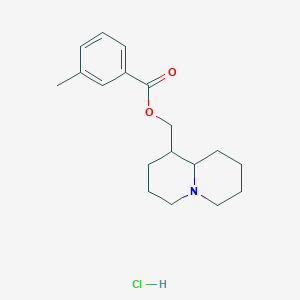
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring, a thiophene ring, and an ethyl-substituted phenyl group
Preparation Methods
The synthesis of 1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid typically involves a multi-step process:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a such as the Suzuki or Stille coupling.
Carboxylation: The carboxylic acid group can be introduced through a using carbon dioxide under basic conditions.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced to form dihydrotriazoles using reducing agents such as lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include oxidized or reduced derivatives and substituted phenyl derivatives.
Scientific Research Applications
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be used in the development of organic semiconductors or conductive polymers.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries for drug discovery.
Mechanism of Action
The mechanism by which 1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid exerts its effects depends on its specific application:
Biological Activity: The compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. For example, it could inhibit a key enzyme in a metabolic pathway, leading to therapeutic effects.
Materials Science: In organic semiconductors, the compound’s electronic properties, such as its ability to transport charge, are crucial. The presence of the triazole and thiophene rings can enhance its conductivity and stability.
Comparison with Similar Compounds
1-(4-ethylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid can be compared with other similar compounds:
1-(4-methylphenyl)-5-(thiophen-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a methyl group instead of an ethyl group on the phenyl ring, which may affect its steric and electronic properties.
1-(4-ethylphenyl)-5-(furan-2-yl)-1H-1,2,3-triazole-4-carboxylic acid: This compound has a furan ring instead of a thiophene ring, which may influence its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and physical properties, making it suitable for various applications.
Properties
IUPAC Name |
1-(4-ethylphenyl)-5-thiophen-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-2-10-5-7-11(8-6-10)18-14(12-4-3-9-21-12)13(15(19)20)16-17-18/h3-9H,2H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXPKUIKUNGWPRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-{2-[(2-furylmethyl)thio]ethyl}-3,4-dimethoxybenzamide](/img/structure/B5232148.png)


![3-{2-[2-(2-bromo-6-chloro-4-methylphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B5232168.png)
![1-[3-(3-chlorophenoxy)propoxy]-2-methoxy-4-methylbenzene](/img/structure/B5232180.png)
![6-(2,4-dimethoxyphenyl)-2-methyl-6,7-dihydro[1,2,4]triazolo[5,1-b]quinazolin-8(5H)-one](/img/structure/B5232185.png)
![methyl 2-(5-{[3-(4-methoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoate](/img/structure/B5232191.png)
![2-(4-bromophenyl)-N'-[1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B5232204.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine;2-hydroxy-5-sulfobenzoic acid](/img/structure/B5232241.png)

![(5E)-5-{[4-Bromo-5-(morpholin-4-YL)furan-2-YL]methylidene}-1-(3,5-dimethylphenyl)-1,3-diazinane-2,4,6-trione](/img/structure/B5232254.png)

